2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
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Overview
Description
2-Methoxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine is an organic compound that features a methoxy group, a trifluoromethyl group, and a pyridinyl group attached to a benzenamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Pyridinylation: The final step involves the coupling of the trifluoromethylated intermediate with a pyridinyl derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Methoxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)aniline
- 2-Methoxy-5-(trifluoromethyl)phenol
- 2-Methoxy-5-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine stands out due to the presence of both a trifluoromethyl group and a pyridinyl group, which confer unique chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and potential for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11F3N2O2 |
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Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-methoxy-5-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C13H11F3N2O2/c1-19-11-4-3-9(6-10(11)17)20-12-5-2-8(7-18-12)13(14,15)16/h2-7H,17H2,1H3 |
InChI Key |
KXNILSKPNUWVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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